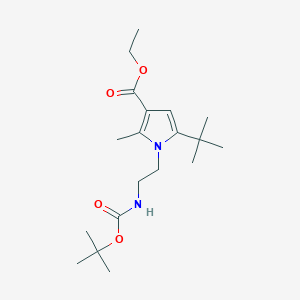![molecular formula C8H14BrNO2 B2918773 2-(2-Azabicyclo[2.2.1]heptan-2-YL)acetic acid hbr CAS No. 2309473-90-1](/img/structure/B2918773.png)
2-(2-Azabicyclo[2.2.1]heptan-2-YL)acetic acid hbr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Azabicyclo[2.2.1]heptan-2-YL)acetic acid hbr, also known as AZD3355, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of bicyclic compounds and has been shown to possess a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
科学的研究の応用
Organic Acids in Industry and Research
Organic acids, including formic, acetic, citric, and lactic acids, have a wide range of applications in industrial processes and scientific research due to their less corrosive nature compared to stronger acids like hydrochloric acid (HCl). They are particularly valuable in oil and gas operations for acidizing jobs, where they help in formation-damage removal and dissolution without the severe corrosive effects associated with stronger acids. Organic acids have also found applications in dissolving drilling-mud filter cakes and as iron-sequestering agents, showcasing their versatility in enhancing operational efficiency and environmental safety in industrial settings (Alhamad et al., 2020).
Hydroxycinnamic Acids in Antioxidant Research
Hydroxycinnamic acids (HCAs), which share a core structure with a variety of organic acids, have been extensively studied for their antioxidant properties. The structure-activity relationships (SARs) of HCAs have been explored to generate more potent antioxidant molecules. These studies are crucial for developing new therapeutic agents that can manage oxidative stress-related diseases, offering insights into the medicinal chemistry of antioxidants and their potential applications in health care (Razzaghi-Asl et al., 2013).
Biotechnological and Environmental Applications
The utility of organic acids extends into biotechnological and environmental applications, where their biochemical properties are leveraged for innovative solutions. For instance, lactic acid, produced through the fermentation of biomass, serves as a precursor for biodegradable polymers and a feedstock for green chemistry, demonstrating the environmental and sustainable applications of organic acids in creating value-added products from renewable resources (Gao, Ma, & Xu, 2011).
Safety and Hazards
This compound has several hazard classifications according to regulation (EC) No 1272/2008 [CLP] and amendments . These include H312 - Acute Toxicity (Dermal) Category 4, H332 - Acute Toxicity (Inhalation) Category 4, H335 - Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, H302 - Acute Toxicity (Oral) Category 4, H315 - Skin Corrosion/Irritation Category 2, H319 - Serious Eye Damage/Eye Irritation Category 2 . In case of spills, it is advised to clean up immediately, avoid breathing dust and contact with skin and eyes, and wear protective clothing, gloves, safety glasses, and a dust respirator .
特性
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.BrH/c10-8(11)5-9-4-6-1-2-7(9)3-6;/h6-7H,1-5H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWLNHRYJOLRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CC(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2309473-90-1 |
Source


|
| Record name | 2-{2-azabicyclo[2.2.1]heptan-2-yl}acetic acid hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B2918690.png)


![5-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2918695.png)

![(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2918701.png)


![(E)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2918704.png)

![N-(5-Chloro-2-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2918706.png)


